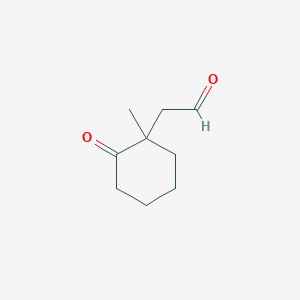
(1-Methyl-2-oxocyclohexyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-oxocyclohexyl)acetaldehyde is an organic compound with the molecular formula C9H14O2 It features a cyclohexane ring with a methyl group and a ketone functional group at the 1 and 2 positions, respectively, and an acetaldehyde group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxocyclohexyl)acetaldehyde typically involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, followed by oxidation to yield the desired aldehyde. The reaction conditions include:
Grignard Reaction: Cyclohexanone is reacted with methylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere.
Oxidation: The resulting alcohol is oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form the aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-2-oxocyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, forming derivatives such as oximes or hydrazones.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Hydroxylamine hydrochloride for oxime formation, hydrazine for hydrazone formation.
Major Products
Oxidation: (1-Methyl-2-oxocyclohexyl)acetic acid.
Reduction: (1-Methyl-2-oxocyclohexyl)methanol.
Substitution: (1-Methyl-2-oxocyclohexyl)acetaldoxime, this compound hydrazone.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-oxocyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of (1-Methyl-2-oxocyclohexyl)acetaldehyde involves its reactivity with nucleophiles due to the presence of the carbonyl group. The aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the aldehyde group.
2-Methylcyclohexanone: Similar structure with a methyl group at the 2-position but without the aldehyde group.
Cyclohexylacetaldehyde: Similar structure with an aldehyde group attached to the cyclohexane ring but lacking the ketone group.
Uniqueness
(1-Methyl-2-oxocyclohexyl)acetaldehyde is unique due to the presence of both a ketone and an aldehyde functional group on the cyclohexane ring. This dual functionality allows for diverse reactivity and the formation of a wide range of derivatives, making it valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
105643-70-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(1-methyl-2-oxocyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(6-7-10)5-3-2-4-8(9)11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
PXTAGMOSRNHMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




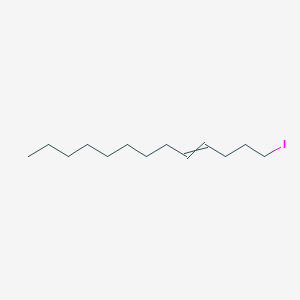
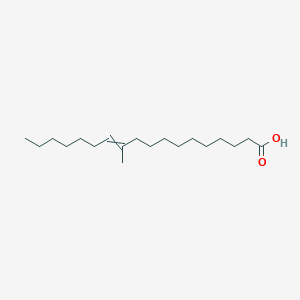


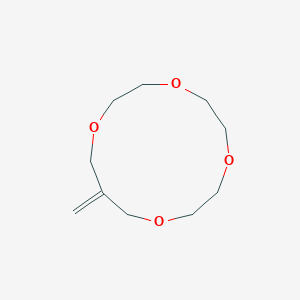
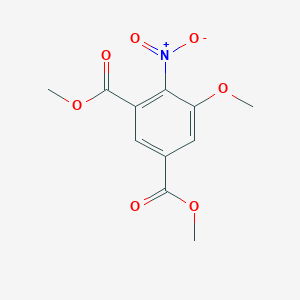
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
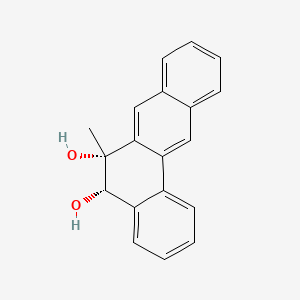
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)

